2,4,6-trimethyl-7-oxo-1,3,5-cycloheptatrien-1-yl 3-methylbenzoate
Overview
Description
2,4,6-Trimethyl-7-oxo-1,3,5-cycloheptatrien-1-yl 3-methylbenzoate is an organic compound characterized by its unique structure, which includes a cycloheptatrienone core substituted with three methyl groups and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trimethyl-7-oxo-1,3,5-cycloheptatrien-1-yl 3-methylbenzoate typically involves the following steps:
Formation of the Cycloheptatrienone Core: The cycloheptatrienone core can be synthesized through a series of reactions starting from simple aromatic compounds. One common method involves the Friedel-Crafts acylation of toluene derivatives, followed by cyclization and oxidation steps.
Esterification: The final step involves the esterification of the cycloheptatrienone with 3-methylbenzoic acid. This can be achieved using standard esterification techniques, such as the reaction of the acid with an alcohol in the presence of a dehydrating agent like sulfuric acid or using a coupling reagent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency. The use of catalysts and automated systems would be essential to ensure consistent product quality and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trimethyl-7-oxo-1,3,5-cycloheptatrien-1-yl 3-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The methyl groups on the cycloheptatrienone ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with amines or alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction would produce alcohols. Substitution reactions could introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2,4,6-Trimethyl-7-oxo-1,3,5-cycloheptatrien-1-yl 3-methylbenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers are exploring its potential as a bioactive molecule, investigating its interactions with various biological targets.
Mechanism of Action
The mechanism by which 2,4,6-trimethyl-7-oxo-1,3,5-cycloheptatrien-1-yl 3-methylbenzoate exerts its effects depends on its specific application. In organic synthesis, it acts as a versatile building block, participating in various reactions to form more complex structures. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylbenzoic Acid: Similar in structure but lacks the cycloheptatrienone core.
3-Methylbenzoic Acid: Shares the benzoate ester but differs in the core structure.
Cycloheptatrienone Derivatives: Compounds with similar core structures but different substituents.
Uniqueness
2,4,6-Trimethyl-7-oxo-1,3,5-cycloheptatrien-1-yl 3-methylbenzoate is unique due to the combination of its cycloheptatrienone core and benzoate ester, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds might not be suitable.
Properties
IUPAC Name |
(2,4,6-trimethyl-7-oxocyclohepta-1,3,5-trien-1-yl) 3-methylbenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-11-6-5-7-15(10-11)18(20)21-17-14(4)9-12(2)8-13(3)16(17)19/h5-10H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPJODSWWWUKSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C(C2=O)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301169246 | |
Record name | 2,4,6-Trimethyl-7-oxo-1,3,5-cycloheptatrien-1-yl 3-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301169246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864437-20-7 | |
Record name | 2,4,6-Trimethyl-7-oxo-1,3,5-cycloheptatrien-1-yl 3-methylbenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=864437-20-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,6-Trimethyl-7-oxo-1,3,5-cycloheptatrien-1-yl 3-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301169246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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